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Compound of Interest

1-[4-(Allyloxy)-2,6-
Compound Name:

dihydroxyphenyljethanone
CAS No.: 35028-03-6

Cat. No.: B1305589

Get Quote

Part 1: Executive Summary & Structural
Architecture

4'-Allyloxy-2',6'-dihydroxyacetophenone (CAS: Derivative of 480-66-0) is a mono-alkylated
derivative of phloroacetophenone (2',4',6'-trinydroxyacetophenone). It serves as a pivotal
scaffold in medicinal chemistry, particularly for the introduction of prenyl/allyl groups into the
flavonoid A-ring via Claisen rearrangement.

Its chemical behavior is defined by the regiodifferentiation of its three phenolic hydroxyl groups.
The hydroxyls at positions 2' and 6' form strong intramolecular hydrogen bonds with the acetyl
carbonyl oxygen, significantly reducing their acidity and nucleophilicity. Consequently, the 4'-
hydroxyl group remains free and chemically distinct, allowing for highly selective
functionalization without the need for protecting groups on the 2'/6' positions.

Structural Specifications
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Property Detail

IUPAC Name 1-(4-(allyloxy)-2,6-dihydroxyphenyl)ethan-1-one
Molecular Formula C11H1204

Molecular Weight 208.21 g/mol

Phloroacetophenone (2',4',6'-
Core Scaffold ]
Trihydroxyacetophenone)

Aryl ketone, Chelated Phenols (2',6"), Allyl Ether
4)

Key Functional Groups

Physical State Off-white to pale yellow crystalline solid

Solubilit Soluble in acetone, ethyl acetate, DMF;
olubili
Y sparingly soluble in water

Part 2: Regioselective Synthesis Protocol

The synthesis relies on the electronic and steric differentiation of the phenolic protons. The
protocol below utilizes mild basic conditions to exclusively alkylate the 4'-position.

Mechanism of Regioselectivity

The 2'-OH and 6'-OH groups are "locked" in a six-membered hydrogen-bonded ring with the
carbonyl oxygen. This chelation increases the pKa of these protons, making them unreactive
towards weak bases like potassium carbonate (

). The 4'-OH, lacking this stabilization, is readily deprotonated to form the phenoxide anion,
which acts as the nucleophile.

Experimental Workflow
Reagents:

e Substrate: 2',4',6'-Trihydroxyacetophenone (Phloroacetophenone) [1.0 eq]
o Electrophile: Allyl Bromide [1.1 eq]

e Base: Potassium Carbonate (
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), anhydrous [1.5 eq]
e Solvent: Acetone (HPLC grade, dried over molecular sieves) or DMF (for faster rates)

Step-by-Step Methodology:

o Activation: Charge a round-bottom flask with 2',4',6'-trihydroxyacetophenone (10 mmol) and
anhydrous acetone (50 mL). Add anhydrous

(15 mmol).

o Chelation Control: Stir the suspension at room temperature for 30 minutes. Note: The
solution will turn yellow/orange, indicating the formation of the 4'-phenoxide anion.

» Alkylation: Add allyl bromide (11 mmol) dropwise via a syringe to the stirring suspension.

o Reflux: Equip the flask with a reflux condenser and heat the mixture to mild reflux (approx.
56°C) for 4—6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate
3:1). The starting material (

) should disappear, replaced by the mono-allylated product (
).
o Work-up: Cool the reaction to room temperature. Filter off the inorganic salts (
, unreacted
). Evaporate the filtrate under reduced pressure to obtain a solid residue.

« Purification: Recrystallize the crude solid from methanol or purify via silica gel column
chromatography (gradient elution: 0-20% EtOAc in Hexanes).

Visualization: Synthetic Pathway
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Time: 4-6 Hours
Yield: ~85-90%
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Figure 1: Regioselective alkylation pathway driven by intramolecular hydrogen bonding.

Part 3: Spectroscopic Characterization

The identity of the compound is validated by the distinct chemical shifts of the allyl group and
the preservation of the chelated hydroxyl signal.

Nuclear Magnetic Resonance (NMR) Profile
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Chemical Shift
( L . Structural
Nucleus Multiplicity Assighment .
Insight
» Ppm)
Diagnostic:
Confirms
1H NMR 14.05 Singlet (2H) 2'-OH, 6'-OH retention of
chelated
phenols.
_ Characteristic
6.05 Multiplet (1H) Allyl -CH= )
vinyl proton.
Equivalent
5.95 Singlet (2H) H-3', H-5' aromatic protons
(symmetry).
Doublet of )
5.42 Allyl =CHz (trans)  Terminal alkene.
Doublets (1H)
Doublet of ] )
5.31 Allyl =CHz2 (cis) Terminal alkene.
Doublets (1H)
Methylene linker
4.55 Doublet (2H) -OCHz2-
to ether oxygen.
) Acetyl methyl
2.68 Singlet (3H) -COCHs
group.
13C NMR 203.2 Carbonyl C=0 Ketone carbon.
Oxygenated
166.5 Quaternary C-2', C-6' aromatic
carbons.
Ipso-carbon of
163.8 Quaternary c-4
allyl ether.
132.5 Methine Allyl -CH= Alkene carbon.
Terminal alkene
118.2 Methylene Allyl =CH2

carbon.
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Electron-rich
94.5 Methine Cc-3', C-5' aromatic

carbons.

Part 4: Applications in Drug Discovery

This molecule is not merely an end-product but a versatile "switch” in synthetic pathways.

The Claisen Rearrangement (C-Prenylation Strategy)

Heating 4'-allyloxy-2',6'-dihydroxyacetophenone to high temperatures (>180°C) or using Lewis
acids (

) induces a [3,3]-sigmatropic rearrangement.
e Outcome: The allyl group migrates from the oxygen at C-4' to the ortho-carbon (C-3").
e Product: 3'-Allyl-2',4',6'-trihydroxyacetophenone.

¢ Relevance: This mimics the biosynthesis of prenylated flavonoids (e.g., Sophoraflavanone
G), which exhibit enhanced lipophilicity and membrane permeability, crucial for anti-MRSA
and anti-cancer activity.

Chalcone Synthesis (Claisen-Schmidt Condensation)

The acetyl group remains active for aldol-type condensations. Reacting this scaffold with
substituted benzaldehydes yields 4'-allyloxy-2',6'-dihydroxychalcones.

e Therapeutic Target: The 2',6'-dihydroxy functionality is a pharmacophore for inhibiting diverse
enzymes, including tyrosinase and certain kinases.

Visualization: Downstream Pathways
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Figure 2: Divergent synthetic utility in accessing C-alkylated phenols and chalcones.
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PubChem Compound Summary. 2',6'-Dihydroxyacetophenone (CAS 699-83-2).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Monograph: 4'-Allyloxy-2',6'-
dihydroxyacetophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1305589/docs#technical-monograph-4-allyloxy-2-6-
dihydroxyacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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